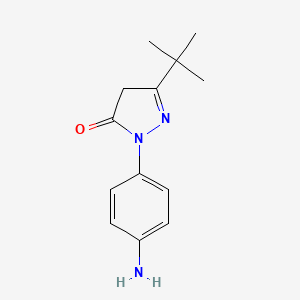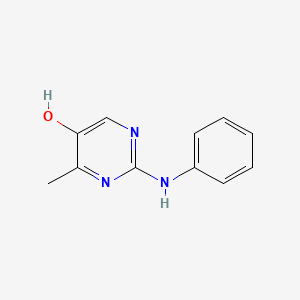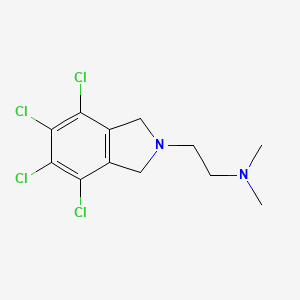
N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is a synthetic organic compound known for its unique chemical structure and properties This compound features a tetrachloroisoindoline core, which is a derivative of isoindoline, and an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.
Chlorination: The isoindoline core is then subjected to chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atoms at the desired positions.
Attachment of the Ethanamine Side Chain: The final step involves the reaction of the chlorinated isoindoline with N,N-dimethylaminoethanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine N-oxide.
Reduction: Partially or fully dechlorinated isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
類似化合物との比較
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(2-methylphenoxy)ethanamine
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine
Comparison: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is unique due to the presence of multiple chlorine atoms on the isoindoline core, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents may exhibit distinct reactivity and biological activities, making them suitable for different applications.
特性
CAS番号 |
95467-71-3 |
|---|---|
分子式 |
C12H14Cl4N2 |
分子量 |
328.1 g/mol |
IUPAC名 |
N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14Cl4N2/c1-17(2)3-4-18-5-7-8(6-18)10(14)12(16)11(15)9(7)13/h3-6H2,1-2H3 |
InChIキー |
PLJFLDISAARXPI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


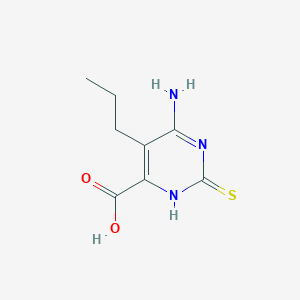
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)


![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
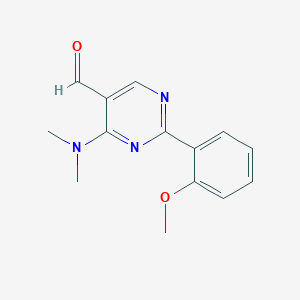
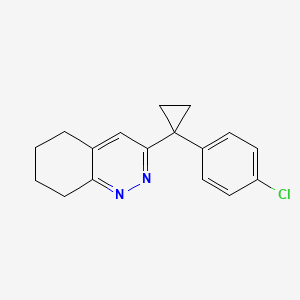
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
